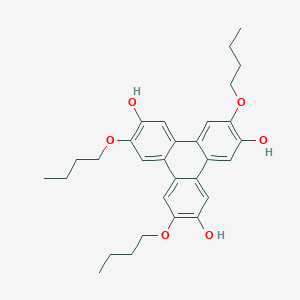
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and a methylsulfonyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- typically involves multi-step organic reactions One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the methylsulfonyl group can enhance its binding affinity to certain targets, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 4,5-bis(4-methylphenyl)-2-(methylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(ethylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-
Uniqueness
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, can enhance its solubility and binding properties compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
651316-33-5 |
|---|---|
Formule moléculaire |
C19H18N2O2S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4,5-bis(4-methylphenyl)-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C19H18N2O2S/c1-13-4-8-15(9-5-13)17-18(16-10-6-14(2)7-11-16)20-12-21-19(17)24(3,22)23/h4-12H,1-3H3 |
Clé InChI |
SLXUKGXRRISPQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=CN=C2S(=O)(=O)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)


![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)

![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
